molecular formula C17H9N5S5 B12539561 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione CAS No. 830346-71-9

4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione

Cat. No.: B12539561
CAS No.: 830346-71-9
M. Wt: 443.6 g/mol
InChI Key: YYLMQUYPBIIVQY-UHFFFAOYSA-N
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Description

4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is a complex organic compound that features a triazine core substituted with benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,3-benzothiazole-2-thiol with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the sulfur-containing groups .

Mechanism of Action

The mechanism of action of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzothiazolyl groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the triazine core can interact with nucleic acids, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is unique due to its triazine core, which provides distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

830346-71-9

Molecular Formula

C17H9N5S5

Molecular Weight

443.6 g/mol

IUPAC Name

4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-1H-1,3,5-triazine-2-thione

InChI

InChI=1S/C17H9N5S5/c23-13-20-14(26-16-18-9-5-1-3-7-11(9)24-16)22-15(21-13)27-17-19-10-6-2-4-8-12(10)25-17/h1-8H,(H,20,21,22,23)

InChI Key

YYLMQUYPBIIVQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=S)N3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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